

# Commercial availability and suppliers of (3S)-(-)-3-(Methylamino)pyrrolidine

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## Compound of Interest

Compound Name: (3S)-(-)-3-(Methylamino)pyrrolidine

Cat. No.: B167147

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An In-Depth Technical Guide to the Commercial Availability and Application of (3S)-(-)-3-(Methylamino)pyrrolidine

## Introduction: The Strategic Importance of a Chiral Scaffold

(3S)-(-)-3-(Methylamino)pyrrolidine (CAS No. 139015-32-0) is a chiral secondary amine that has emerged as a crucial building block in modern medicinal chemistry and drug development. [1][2][3] The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a prevalent scaffold found in over 20 FDA-approved drugs, valued for its ability to introduce three-dimensional complexity and specific stereochemistry into a molecule. [4][5][6] The specific (3S) stereoconfiguration and the methylamino substituent at the C-3 position make this particular derivative a highly versatile intermediate for creating novel therapeutic agents, especially where precise molecular recognition is paramount for biological activity. [1][7]

This guide serves as a technical resource for researchers, chemists, and drug development professionals, providing comprehensive information on its commercial availability, key suppliers, quality control considerations, and applications in the synthesis of complex pharmaceutical targets.

## Commercial Availability and Supplier Overview

**(3S)-(-)-3-(Methylamino)pyrrolidine** is readily available from a range of chemical suppliers specializing in research and development or bulk quantities. It is typically offered at purities of 97% or higher. When sourcing this reagent, it is critical to verify the specifications, particularly enantiomeric purity, as this is crucial for its intended applications in stereoselective synthesis.

[7]

Below is a comparative table of representative suppliers and their typical product specifications. Note that availability and pricing are subject to change and should be confirmed directly with the supplier.

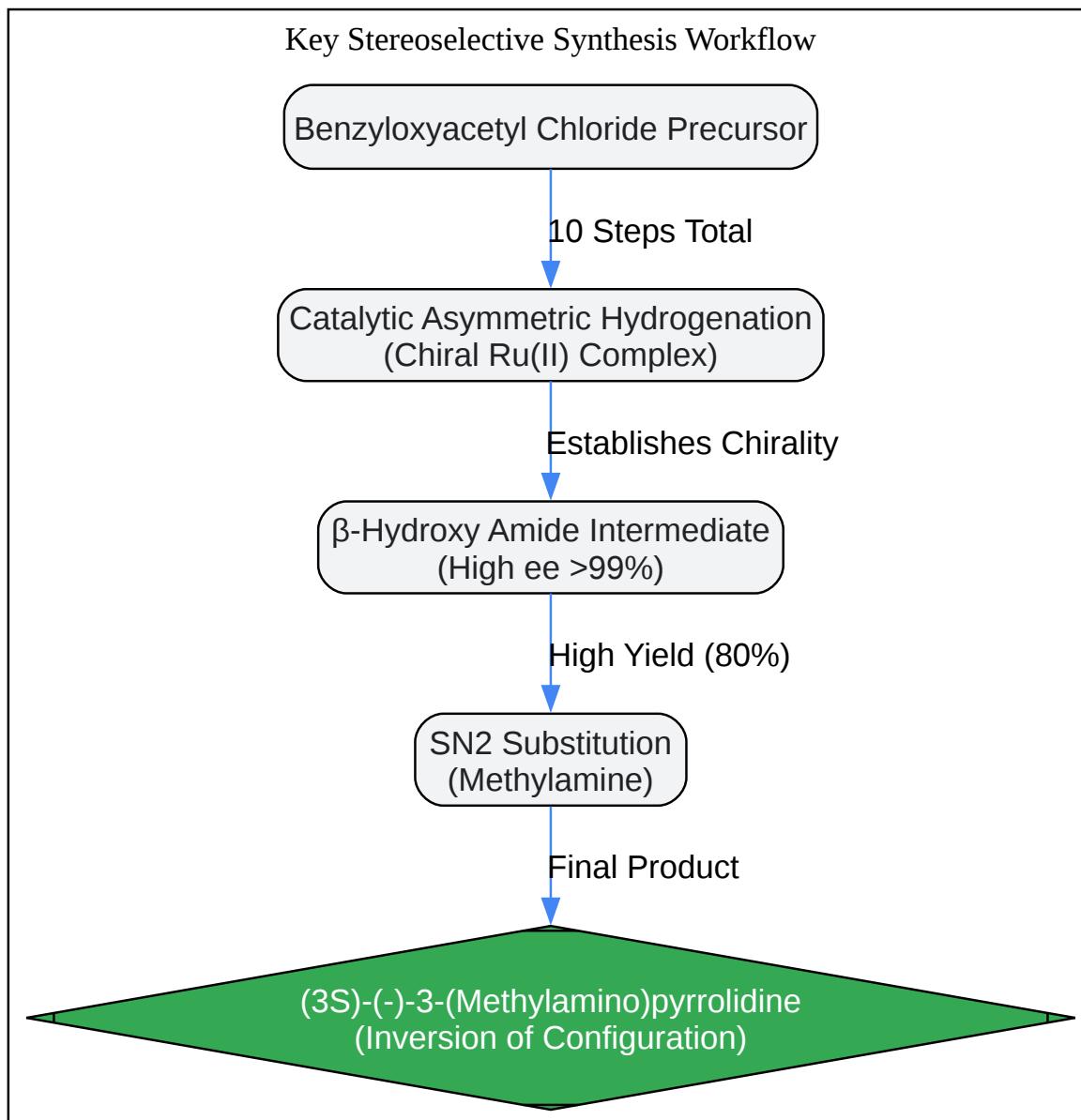
Supplier	CAS Number	Molecular Formula	Molecular Weight	Typical Purity	Available Quantities
Chem-Impex	139015-32-0	C <sub>5</sub> H <sub>12</sub> N <sub>2</sub>	100.16	≥97%	1g, 5g[1]
Santa Cruz Biotechnology	139015-32-0	C <sub>5</sub> H <sub>12</sub> N <sub>2</sub>	100.16	Research Grade	Inquire
Echemi (GIHI CHEMICALS)	139015-32-0	C <sub>5</sub> H <sub>12</sub> N <sub>2</sub>	100.17	Inquire	Inquire
BOC Sciences	139015-32-0	C <sub>5</sub> H <sub>12</sub> N <sub>2</sub>	100.17	Inquire	Inquire
HDH Pharma Inc.	139015-32-0	C <sub>5</sub> H <sub>12</sub> N <sub>2</sub>	100.17	min 97%	1g

## Synthetic Landscape: A Look into Stereoselective Synthesis

Understanding the synthetic origin of a chiral building block is paramount for anticipating potential impurities and for developing robust downstream processes. While multiple synthetic routes exist, a notable approach involves a highly efficient and stereoselective pathway. One such synthesis, developed for a key intermediate in the preparation of a fluoroquinolone antibiotic, highlights two critical transformations:

- Catalytic Asymmetric Hydrogenation: This step establishes the desired stereocenter on a precursor molecule, often employing a chiral catalyst like a DM-SEGPHOS-Ru(II) complex to achieve high diastereomeric and enantiomeric excess (>99% ee after recrystallization).[8][9]
- S(N)2 Substitution: Following the hydrogenation, a nucleophilic substitution reaction with methylamine is used to introduce the methylamino group. This reaction proceeds with an inversion of configuration at the reaction center, a classic S(N)2 mechanism, to yield the final (3S) product in high yield.[8][9]

The following diagram illustrates the logical flow of this key synthetic transformation.



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Caption: A simplified workflow for the stereoselective synthesis of **(3S)-(-)-3-(Methylamino)pyrrolidine**.<sup>[8][9]</sup>

## Core Applications in Drug Discovery

The utility of **(3S)-(-)-3-(Methylamino)pyrrolidine** stems from its bifunctional nature and defined stereochemistry. It serves as an invaluable intermediate in the synthesis of a wide range of biologically active molecules.[\[1\]](#)

- Pharmaceutical Development: It is a key intermediate in synthesizing various pharmaceuticals. Its structure is particularly relevant in the development of drugs targeting neurological disorders and in the creation of novel fluoroquinolone antibiotics designed to combat multidrug-resistant pathogens.[\[1\]](#)[\[8\]](#)[\[9\]](#)
- Asymmetric Synthesis: The chiral pyrrolidine core can act as a ligand or a scaffold to direct the stereochemical outcome of subsequent reactions, making it a valuable tool in asymmetric synthesis.[\[1\]](#)[\[7\]](#)
- Scaffold for Novel Inhibitors: The (S)-3-aminopyrrolidine scaffold, a closely related structure, has been explored for the discovery of novel dual inhibitors of Abl and PI3K kinases, which are important targets in cancer therapy.[\[10\]](#) This highlights the potential of the substituted pyrrolidine core in generating new classes of therapeutic agents.

## Safe Handling, Storage, and Hazard Profile

Proper handling and storage are critical to ensure the stability of **(3S)-(-)-3-(Methylamino)pyrrolidine** and the safety of laboratory personnel. Based on available Safety Data Sheets (SDS), the compound presents several hazards.

- Hazard Classification: It is often classified as a corrosive substance that can cause severe skin burns and serious eye damage.[\[11\]](#)[\[12\]](#)[\[13\]](#) Some related pyrrolidine compounds are also classified as highly flammable liquids.
- Personal Protective Equipment (PPE): When handling, it is mandatory to wear appropriate PPE, including chemical-resistant gloves, protective clothing, and eye/face protection (safety goggles and face shield).[\[11\]](#)[\[12\]](#) All work should be conducted in a well-ventilated area or a chemical fume hood.[\[12\]](#)
- Storage: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[\[11\]](#)[\[12\]](#) It is often recommended to store it under an inert atmosphere (e.g., argon) to prevent degradation.[\[12\]](#)[\[14\]](#)

- First Aid:
  - If on skin or hair: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[11]
  - If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[11]
  - If swallowed: Rinse mouth but do NOT induce vomiting. Seek immediate medical attention.[11][12]

## Protocol: Incoming Quality Control and Verification

To ensure the integrity of experimental results, it is a best practice for research and development labs to perform their own quality control checks on critical starting materials. This protocol outlines a self-validating system for verifying the identity, purity, and stereochemical integrity of a newly acquired batch of **(3S)-(-)-3-(Methylamino)pyrrolidine**.

Objective: To confirm that the supplied material meets the required specifications as stated on the Certificate of Analysis (CoA).

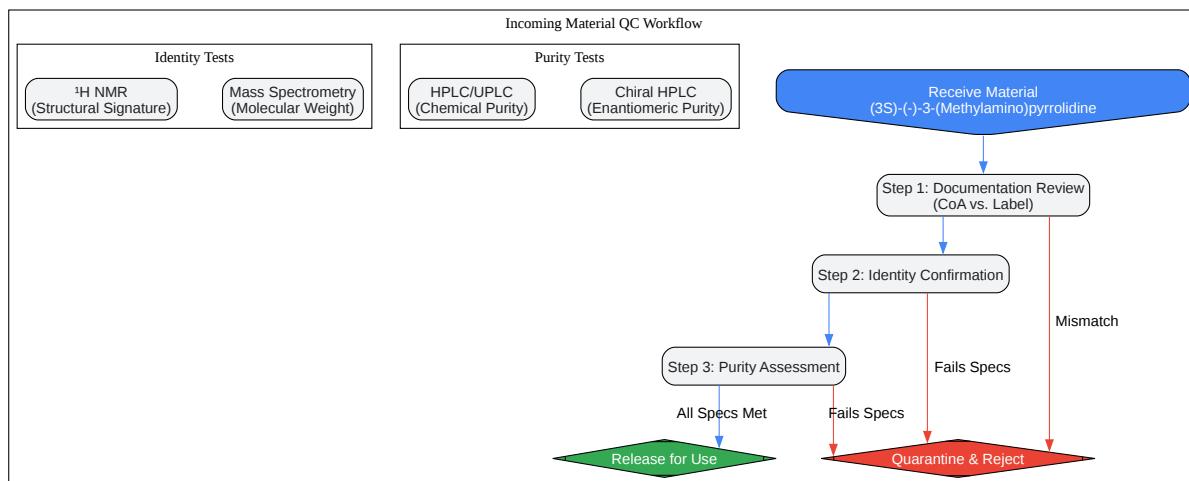
### Methodology:

- Documentation Review:
  - Cross-reference the supplier's CoA with the product label.[1][3]
  - Verify the Lot Number, CAS number, molecular formula, and reported purity.
  - Check if data for identity (e.g.,  $^1\text{H}$  NMR, Mass Spec) and purity (e.g., HPLC) are provided and appear consistent with the structure.
- Physical Inspection:
  - Visually inspect the material for expected appearance (typically a liquid) and for any signs of contamination or degradation.
- Identity Confirmation:

- <sup>1</sup>H NMR Spectroscopy: Dissolve a small sample in an appropriate deuterated solvent (e.g., CDCl<sub>3</sub> or D<sub>2</sub>O). The resulting spectrum should be consistent with the structure of **(3S)-(-)-3-(Methylamino)pyrrolidine**, showing characteristic peaks for the pyrrolidine ring protons and the N-methyl group.
- Mass Spectrometry (MS): Analyze the sample via ESI-MS to confirm the molecular weight. Look for the [M+H]<sup>+</sup> ion at m/z ≈ 101.1.

- Purity Assessment:
  - HPLC/UPLC: Use a reverse-phase HPLC method to assess chemical purity. The main peak should correspond to >97% (or the specified purity) of the total integrated peak area.
  - Chiral HPLC: This is the most critical step for this specific reagent. Use a suitable chiral column (e.g., a polysaccharide-based column) to separate the (S) and (R) enantiomers. The analysis should confirm that the enantiomeric excess (e.e.) meets the required specification (typically ≥98%).

The following diagram outlines this essential quality control workflow.

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Caption: A logical workflow for the quality control and verification of incoming **(3S)-(-)-3-(Methylamino)pyrrolidine**.

## Conclusion

**(3S)-(-)-3-(Methylamino)pyrrolidine** is more than just a chemical reagent; it is a strategic tool for medicinal chemists that enables the efficient and stereocontrolled synthesis of complex molecular architectures. Its commercial availability from multiple suppliers facilitates its use in

both academic research and industrial drug development. However, given its critical role as a chiral building block, professionals must exercise diligence in sourcing and implement rigorous in-house quality control to verify its identity and, most importantly, its enantiomeric purity. By understanding its synthesis, applications, and handling requirements, researchers can fully leverage the potential of this versatile scaffold to drive the discovery of next-generation therapeutics.

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